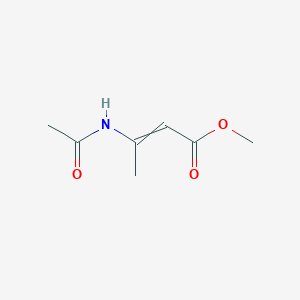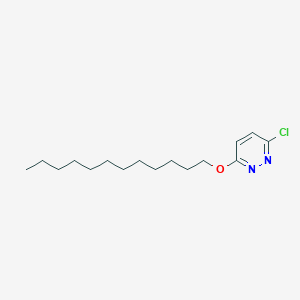
1-(3-Chloropropyl)-2-ethoxy-6-(trifluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloropropyl)-2-ethoxy-6-(trifluoromethoxy)benzene is an organic compound characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, an ethoxy group, and a trifluoromethoxy group. This compound is of interest due to its unique chemical structure, which imparts specific physical and chemical properties that make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropropyl)-2-ethoxy-6-(trifluoromethoxy)benzene typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a benzene derivative with a 3-chloropropyl halide under basic conditions. The ethoxy group can be introduced via an etherification reaction, while the trifluoromethoxy group is often added using a trifluoromethylation reagent.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as distillation or recrystallization to obtain the final product in a pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Chloropropyl)-2-ethoxy-6-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The benzene ring can undergo hydrogenation to form cyclohexane derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Products include 1-(3-aminopropyl)-2-ethoxy-6-(trifluoromethoxy)benzene or 1-(3-mercaptopropyl)-2-ethoxy-6-(trifluoromethoxy)benzene.
Oxidation: Products include 1-(3-chloropropyl)-2-ethoxy-6-(trifluoromethoxy)benzaldehyde or 1-(3-chloropropyl)-2-ethoxy-6-(trifluoromethoxy)benzoic acid.
Reduction: Products include 1-(3-chloropropyl)-2-ethoxy-6-(trifluoromethoxy)cyclohexane.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloropropyl)-2-ethoxy-6-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-(3-Chloropropyl)-2-ethoxy-6-(trifluoromethoxy)benzene exerts its effects depends on its specific interactions with molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The 3-chloropropyl group can participate in covalent bonding with nucleophilic sites on biomolecules, potentially altering their function.
Vergleich Mit ähnlichen Verbindungen
- 1-(3-Chloropropyl)-2-methoxy-6-(trifluoromethoxy)benzene
- 1-(3-Chloropropyl)-2-ethoxy-4-(trifluoromethoxy)benzene
- 1-(3-Chloropropyl)-2-ethoxy-6-(difluoromethoxy)benzene
Uniqueness: 1-(3-Chloropropyl)-2-ethoxy-6-(trifluoromethoxy)benzene is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both ethoxy and trifluoromethoxy groups can impart distinct electronic and steric properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H14ClF3O2 |
|---|---|
Molekulargewicht |
282.68 g/mol |
IUPAC-Name |
2-(3-chloropropyl)-1-ethoxy-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C12H14ClF3O2/c1-2-17-10-6-3-7-11(18-12(14,15)16)9(10)5-4-8-13/h3,6-7H,2,4-5,8H2,1H3 |
InChI-Schlüssel |
BHHXBLWAYIXFGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C(=CC=C1)OC(F)(F)F)CCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,4-Dimethyloctahydrocyclohepta[c]pyran-3(1H)-one](/img/structure/B14069967.png)
![tert-butyl 2-bromo-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate](/img/structure/B14069974.png)

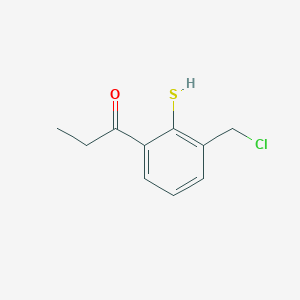
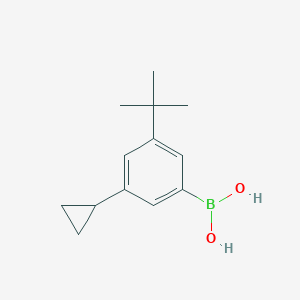
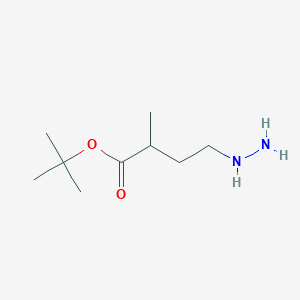
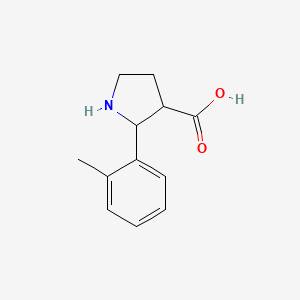
![(5E)-3-(2-aminoethyl)-5-[3-(4-butoxyphenyl)propylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B14070011.png)

